2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde
Overview
Description
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is a chemical compound with the molecular formula C10H9NO3 and a molecular weight of 191.19 g/mol This compound belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold . One common method includes the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates using a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), followed by an intermolecular amidation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.
Scientific Research Applications
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a potassium channel activator, leading to cell membrane hyperpolarization and subsequent biological effects . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl)-2,2-dimethyldihydro-2H-benzopyran: This compound has similar structural features and biological activities.
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl derivatives: These compounds share the benzoxazine core and exhibit similar chemical reactivity.
Uniqueness
2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetaldehyde is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-oxo-1,4-benzoxazin-4-yl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-6-5-11-8-3-1-2-4-9(8)14-7-10(11)13/h1-4,6H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOVJUTYTFJOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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